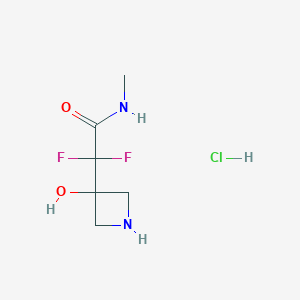
Clorhidrato de 2,2-difluoro-2-(3-hidroxiacetidin-3-il)-N-metilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound characterized by the presence of a difluoroacetamide group and a hydroxyazetidine ring
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride typically involves the reaction of 2,2-difluoroacetamide with a hydroxyazetidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce amines.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The hydroxyazetidine ring may also play a role in binding to biological targets, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide
- 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Propiedades
IUPAC Name |
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O2.ClH/c1-9-4(11)6(7,8)5(12)2-10-3-5;/h10,12H,2-3H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBKRHCRMWDHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CNC1)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)
![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2405006.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2405007.png)


![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)



![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)
